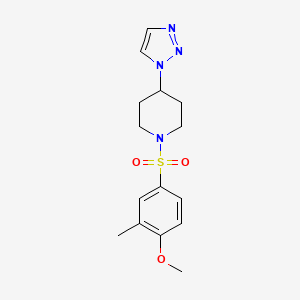![molecular formula C22H18FN3O2S3 B2499561 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1252907-68-8](/img/structure/B2499561.png)
2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a novel molecule with potential antiviral properties. It is structurally related to other compounds that have been synthesized and characterized for their potential as antiviral agents and inhibitors of key enzymes. For instance, a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has been synthesized and shown to have antiviral potency against SARS-CoV-2 protein . Another related compound, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, has been identified as a potent dual inhibitor of human thymidylate synthase and dihydrofolate reductase .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the use of key intermediates such as 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, which can be further modified to create a variety of analogues with potential inhibitory activities . The synthesis process often includes reactions such as Ullmann coupling to introduce various substituents that can affect the biological activity of the final compound.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation brings the pyrimidine ring close to the benzene ring, as observed in crystal structures of similar compounds . The presence of intramolecular hydrogen bonds stabilizes this folded conformation and influences the overall geometry of the molecule .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as the amino group in the pyrimidine ring and the sulfanyl group. These groups can participate in hydrogen bonding and other intermolecular interactions, which are crucial for the biological activity of the molecule. For example, the formation of strong stable hydrogen-bonded interactions has been observed in NBO analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their spectroscopic characteristics, have been studied using techniques like FT-IR and FT-Raman spectra. The equilibrium geometry and vibrational assignments of the molecules have been carried out using computational methods such as density functional theory . Additionally, the drug likeness of these molecules has been evaluated based on Lipinski's rule, and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been predicted .
Applications De Recherche Scientifique
Dual Inhibitor Potential
This compound has been identified as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action is significant in the field of medicinal chemistry, especially for cancer treatment, as it targets two critical enzymes involved in DNA synthesis and repair. The compound demonstrates potent inhibitory activities against both human TS and DHFR, making it a promising candidate for further drug development in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure and Interactions Analysis
A detailed analysis of this compound's molecular structure, including its hydrogen-bonded interactions, spectroscopic properties (FT-IR, FT-Raman), and drug likeness, has been conducted. This research is crucial for understanding the compound's pharmacokinetic properties and its potential as an antiviral agent, particularly against SARS-CoV-2 (Mary et al., 2020).
Crystal Structure Insights
Studies on the crystal structures of related compounds provide insights into their molecular conformations. This information is valuable for understanding the compound's chemical behavior and interactions in biological systems, which is essential for drug design and development (Subasri et al., 2016).
Antitumor Activity Evaluation
Research on similar compounds has been conducted to evaluate their antitumor activities. The findings from these studies contribute to the development of new cancer therapies, as these compounds have shown potent anticancer activity against various human cancer cell lines. This highlights the potential of this compound in the field of oncology (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S3/c1-29-17-4-2-3-16(11-17)24-19(27)13-31-22-25-18-9-10-30-20(18)21(28)26(22)12-14-5-7-15(23)8-6-14/h2-11H,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFRQVUSMJTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2499480.png)
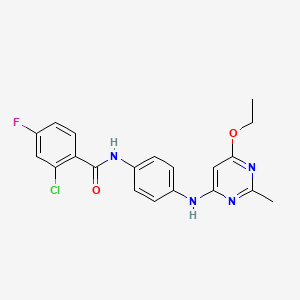

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)
![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)

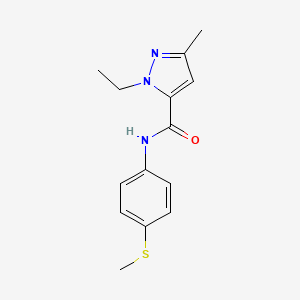
![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)
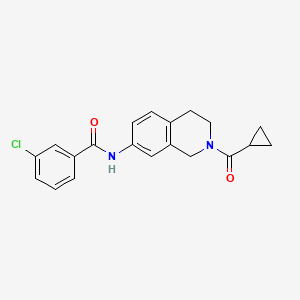
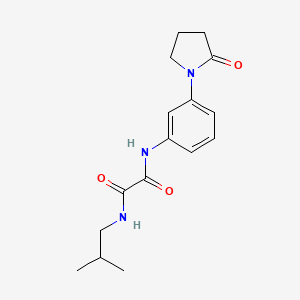
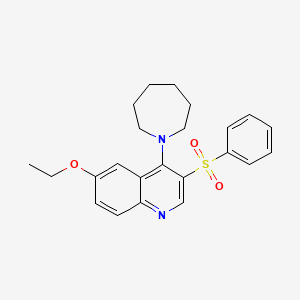
![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)
